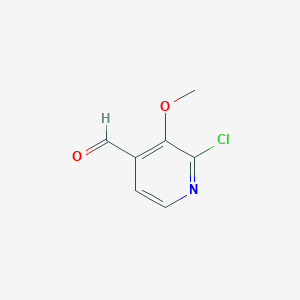

2-Chloro-3-methoxyisonicotinaldehyde

説明

2-Chloro-3-methoxyisonicotinaldehyde (CMINA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMINA is a derivative of isonicotinic acid, which is a versatile building block for the synthesis of various bioactive compounds.

科学的研究の応用

Microwave-Assisted Synthesis of Heterocycles

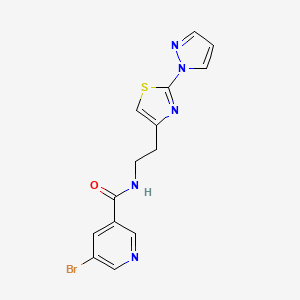

A study by Huang and Bolm (2017) demonstrated the use of α-Chloroaldehydes, closely related to 2-Chloro-3-methoxyisonicotinaldehyde, as alkyne equivalents in rhodium-catalyzed syntheses of isoquinolones and 3,4-dihydroisoquinolins from N-methoxyamides. This method offers complementary regioselectivity compared to existing technologies, suggesting that this compound could be utilized in similar catalytic annulation reactions to synthesize heterocyclic compounds with potential pharmaceutical applications (Huang & Bolm, 2017).

Spectroscopic Analysis and Solid-State Structure

Jukić et al. (2010) described the synthesis and characterization of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally similar to this compound. The study focused on spectroscopic analysis (IR, NMR, UV–Vis absorption, and fluorescence spectroscopy) and X-ray crystallography to understand the compound's structural features and optical properties. These methodologies could be applicable to this compound for determining its structural conformation and investigating its photophysical properties (Jukić et al., 2010).

Catalytic Oxidation of Organic Sulfides

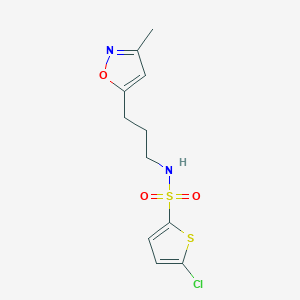

Aghvami et al. (2021) synthesized new iron-chloro Schiff base complexes for the catalytic oxidation of organic sulfides to sulfoxides, showcasing the potential for methoxy and chloro-substituted compounds in catalysis. While the study does not directly involve this compound, it highlights the broader utility of chloro and methoxy groups in synthesizing catalysts for organic transformations. Therefore, this compound might find application in developing new catalytic systems or as a substrate in oxidative reactions (Aghvami et al., 2021).

Safety and Hazards

特性

IUPAC Name |

2-chloro-3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPDDEMMXMTZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

![8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690025.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2690028.png)

![Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2690034.png)